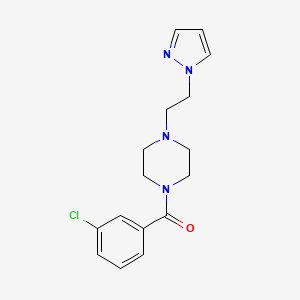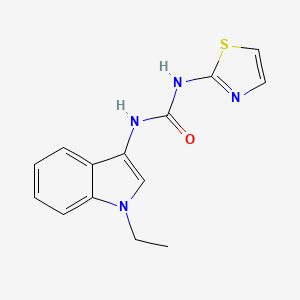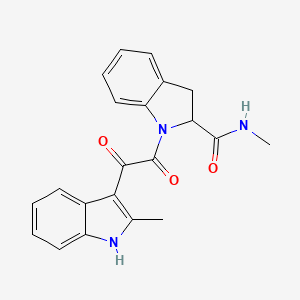
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of novel pyrazole derivatives, including those containing piperazine moieties, has been extensively explored. For instance, Lv et al. (2013) synthesized a series of pyrazole carboxamide derivatives featuring a piperazine moiety, confirmed through IR, 1H NMR, and HRMS spectroscopy, and X-ray crystal analysis. This study highlights the methodology for creating complex compounds with potential biological activity (Lv, Ding, & Zhao, 2013).
Molecular Structure Analysis
The molecular structure and spectroscopic analysis have been conducted on various pyrazole derivatives. Sivakumar et al. (2021) provided an extensive analysis of the molecular structure, spectroscopy, and quantum chemical properties of a specific pyrazole derivative, offering insights into the vibrational studies and molecular interactions within such compounds (Sivakumar et al., 2021).
Chemical Reactions and Properties
Research into the chemical reactions and properties of pyrazole derivatives has shown a variety of potential applications, including antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives with significant antimicrobial and anticancer activity, demonstrating the chemical versatility and biological relevance of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, of pyrazole derivatives are crucial for their application in various fields. While specific studies focusing exclusively on the physical properties of "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone" were not identified in the search, the general synthesis and structural analysis work provide foundational knowledge that supports understanding these aspects through inference and related chemical behavior.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity with other chemical agents, photostability, and electrochemical properties, have been explored to some extent. For example, the work by Prasad et al. (2018) on the synthesis and characterization of a related heterocyclic compound provides insight into the chemical reactivity and potential bioactivity, which could be extrapolated to understand the chemical properties of our compound of interest (Prasad et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Novel pyrazole carboxamide derivatives, including compounds structurally related to "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone," have been synthesized and characterized. These studies are foundational for understanding the molecular framework and properties of such compounds, facilitating further exploration of their biological activities (Lv, Ding, & Zhao, 2013).
Antimicrobial and Anticancer Potential
- Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial and anticancer activities. The synthesis of novel compounds, including those similar to the one , has shown promising results against various microbial strains and cancer cell lines, underscoring the potential therapeutic applications of these molecules (Hafez, El-Gazzar, & Al-Hussain, 2016).
Pain Management
- Compounds structurally akin to "this compound" have been explored for their role in pain management, particularly as σ1 receptor antagonists. Such studies contribute to the development of new analgesics with improved solubility and pharmacokinetic profiles (Díaz et al., 2020).
Central Nervous System (CNS) Depressant Activity
- The synthesis of novel pyrazole derivatives has revealed compounds with central nervous system depressant activity, including potential anticonvulsant and antipsychotic effects. These findings are crucial for the development of new CNS therapeutic agents (Butler, Wise, & Dewald, 1984).
Molecular Docking and Antimicrobial Studies
- Molecular docking and antimicrobial studies on new derivatives have highlighted their potential in combating bacterial and fungal infections. Such research is vital for addressing the growing issue of antimicrobial resistance and identifying new therapeutic agents (Sivakumar et al., 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their various biological activities .
Biochemical Pathways
For example, indole derivatives have been reported to affect various pathways related to inflammation, cancer, HIV, diabetes, malaria, and other conditions .
Pharmacokinetics
It’s worth noting that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c17-15-4-1-3-14(13-15)16(22)20-10-7-19(8-11-20)9-12-21-6-2-5-18-21/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMFJHSPVSTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)


![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)
![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)



![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)
![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)
![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)